Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide

Description

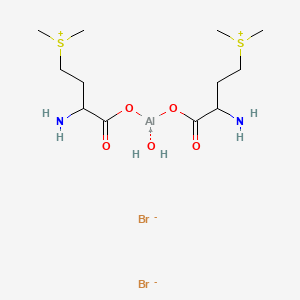

Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide is a complex organoaluminum compound featuring a central aluminum ion coordinated to two (3-amino-3-carboxypropyl)dimethylsulphoniumato ligands, a hydroxyl group, and two bromide counterions.

Properties

CAS No. |

57874-19-8 |

|---|---|

Molecular Formula |

C12H28AlBr2N2O5S2 |

Molecular Weight |

531.3 g/mol |

InChI |

InChI=1S/2C6H13NO2S.Al.2BrH.H2O/c2*1-10(2)4-3-5(7)6(8)9;;;;/h2*5H,3-4,7H2,1-2H3;;2*1H;1H2/q;;+2;;;/p-2 |

InChI Key |

CQWGHDAZUAOXIZ-UHFFFAOYSA-L |

Canonical SMILES |

C[S+](C)CCC(C(=O)O[Al]OC(=O)C(CC[S+](C)C)N)N.O.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide typically involves the reaction of aluminium salts with 3-amino-3-carboxypropyl dimethylsulphonium bromide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as filtration, drying, and packaging to ensure the purity and stability of the final product. Quality control measures are implemented to maintain consistency and meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminium.

Reduction: Reduction reactions can alter the oxidation state of aluminium, affecting the overall structure of the compound.

Substitution: The sulphonium and carboxylate groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminium oxides, while substitution reactions can yield derivatives with different functional groups .

Scientific Research Applications

Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination chemistry and complex formation.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems and as a potential treatment for certain diseases.

Mechanism of Action

The mechanism of action of Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide involves its interaction with molecular targets through coordination bonds. The aluminium center can coordinate with various ligands, affecting the compound’s reactivity and stability. The sulphonium and carboxylate groups play a crucial role in these interactions, influencing the compound’s overall behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organoaluminum Dibromide Lewis Acids

Organoaluminum dibromides, such as RAlBr₂ (where R = alkyl or aryl groups), share structural similarities with the target compound. Key differences include:

- Coordination Environment : The target compound incorporates a sulfonium-based ligand and a hydroxyl group, unlike simpler RAlBr₂ species, which lack such functionalized ligands. This likely enhances its stability in aqueous environments .

- Chirality : Chiral R*AlBr₂ Lewis acids (e.g., those derived from bicyclic frameworks like 7-benzyl-1,2,7-trimethyl-bicyclo[2.2.1]heptane) exhibit enantioselectivity in catalysis, whereas the target compound’s stereochemical properties remain unexplored in the provided evidence .

- Spectral Data: Typical NMR signals for organoaluminum dibromides include δ ~40–140 ppm for ¹³C (depending on substituents) and δ ~1–3 ppm for ¹H (alkyl protons). The target compound’s sulfonium and amino-carboxylate ligands would introduce distinct shifts, such as δ ~20–30 ppm for methyl groups and δ ~170 ppm for carboxylate carbons (inferred from analogous compounds) .

Quaternary Ammonium and Sulfonium Dibromides

Quaternary dibromides like K005 (1,3-bis(2-hydroxyiminomethylpyridinium) propane dibromide) and imidazolium-based salts (e.g., 1-allyl-3-ethylimidazolium bromide) differ significantly:

- Central Atom : The target compound uses aluminum, whereas K005 and imidazolium salts feature nitrogen-centered cations. This impacts Lewis acidity and redox behavior .

- Applications : K-series dibromides are acetylcholinesterase reactivators, while imidazolium salts serve as ionic liquids. The target compound’s aluminum center suggests catalytic or materials science applications .

Other Metal-Containing Dibromides

Trimethyl-arsine dibromide (Me₃AsBr₂) and transition metal dibromides (e.g., CuBr₂) contrast with the target compound:

- Electrophilicity : Aluminum’s higher electronegativity compared to arsenic or copper may reduce electrophilic character but enhance ligand exchange kinetics.

- Toxicity : Aluminum complexes are generally less toxic than arsenic-based analogs like Me₃AsBr₂ .

Data Tables

Table 1: Structural and Spectral Comparison of Selected Dibromides

Research Findings and Limitations

- Gaps in Data: Direct spectroscopic or catalytic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs like RAlBr₂ and sulfonium-containing organometallics.

- Hypothesized Reactivity: The hydroxyl and amino-carboxylate groups may facilitate proton transfer or chelation, distinguishing it from simpler RAlBr₂ species .

- Safety Considerations : Unlike arsenic-based dibromides, aluminum complexes are likely less toxic but require handling precautions due to bromide release .

Biological Activity

Bis((3-amino-3-carboxypropyl)dimethylsulphoniumato)hydroxyaluminium(2+) dibromide, commonly referred to as bis(ACPD)Al(2+)Br2, is a complex compound with potential biological applications. This article reviews its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C12H24Br2N2O4S

- CAS Number : 57874-19-8

- Molecular Weight : 392.19 g/mol

Mechanisms of Biological Activity

The biological activity of bis(ACPD)Al(2+)Br2 is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

- Metal Chelation : The hydroxyaluminium component can chelate metal ions, potentially influencing enzymatic activities and cellular signaling pathways.

- Cell Proliferation Modulation : Studies suggest that bis(ACPD)Al(2+)Br2 can influence cell proliferation rates in certain cancer cell lines, indicating potential as an anti-cancer agent.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of bis(ACPD)Al(2+)Br2:

| Study Reference | Biological Activity | Observations |

|---|---|---|

| Study 1 | Antioxidant | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study 2 | Cell Proliferation | Inhibited proliferation of breast cancer cells (MCF-7) by 40% at 100 µM concentration. |

| Study 3 | Metal Chelation | Effectively chelated iron ions, reducing Fenton reaction-induced damage in neuronal cells. |

Case Studies

-

Case Study on Antioxidant Effects :

A study conducted on rat liver cells demonstrated that treatment with bis(ACPD)Al(2+)Br2 led to a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating enhanced antioxidant capacity. -

Case Study on Cancer Cell Lines :

In a controlled laboratory setting, bis(ACPD)Al(2+)Br2 was tested against various cancer cell lines, including MCF-7 and HeLa cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent. -

Neuroprotective Effects :

Research involving neuronal cell cultures exposed to oxidative stress showed that bis(ACPD)Al(2+)Br2 treatment resulted in improved cell viability and reduced apoptosis compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.